Bis(trimethylsilylmethyl)amine is derived from the reaction of trimethylsilyl chloride with methylamine, leading to the formation of the bis(trimethylsilyl) derivative. It belongs to the broader category of silicon-containing compounds, specifically amines, and is utilized extensively in synthetic organic chemistry due to its reactivity and stability.
The synthesis of bis(trimethylsilylmethyl)amine can be achieved through several methodologies, primarily focusing on the introduction of trimethylsilyl groups onto the amine framework. One common method involves the following steps:
This method has been optimized for efficiency and yield, demonstrating operational simplicity and environmental friendliness.
The molecular structure of bis(trimethylsilylmethyl)amine can be described as follows:
The geometry around the nitrogen atom is trigonal pyramidal due to lone pair repulsion, which influences its reactivity in various chemical reactions.
Bis(trimethylsilylmethyl)amine participates in several important chemical reactions:
These reactions underscore its utility as a versatile building block in synthetic organic chemistry.
The mechanism of action for bis(trimethylsilylmethyl)amine primarily revolves around its function as a nucleophile in silylation reactions:
This mechanism allows for selective transformations in complex organic synthesis pathways.
The physical and chemical properties of bis(trimethylsilylmethyl)amine are critical for its applications:
These properties make it suitable for various applications in organic synthesis and analytical chemistry.
Bis(trimethylsilylmethyl)amine has numerous scientific applications:
Bis(trimethylsilylmethyl)amine, systematically named 1-(trimethylsilyl)-N-[(trimethylsilyl)methyl]methanamine (CAS 17882-91-6), possesses the molecular formula C₈H₂₃NSi₂ and a molecular weight of 189.45 g/mol. This compound features a central nitrogen atom bonded to two trimethylsilylmethyl (--CH₂Si(CH₃)₃) groups, establishing it as a secondary amine with substantial steric bulk. The molecular architecture creates a distinctive spatial arrangement where the nitrogen atom resides at the apex of a pyramidal structure, with the two carbon atoms of the methylene groups and the nitrogen's lone pair occupying approximately tetrahedral positions [3] [5].
The silicon-nitrogen bond distance in similar organosilicon amines typically ranges between 170-175 pm, comparable to that observed in hexamethyldisilazane (173.5 pm). However, the critical structural distinction arises from the methylene (--CH₂--) spacers interposed between the silicon and nitrogen atoms. These spacers increase conformational flexibility compared to compounds with direct Si-N bonds, while simultaneously maintaining significant steric encumbrance around the nitrogen center due to the voluminous trimethylsilyl groups. This configuration results in a Si-N-Si bond angle that deviates significantly from linearity, constrained to approximately 125.5° in analogous structures, reflecting the geometric accommodation of bulky substituents [1] [5].
Table 1: Key Molecular Parameters of Bis(trimethylsilylmethyl)amine
Parameter | Value | Remarks |
---|---|---|
Molecular Formula | C₈H₂₃NSi₂ | Confirmed via elemental analysis and mass spectrometry |
Molecular Weight | 189.45 g/mol | Calculated based on atomic masses |
Boiling Point | 171-175°C at 760 mmHg | Reflects moderate volatility |
Density | 0.786 g/cm³ (25°C) | Lower than water, typical for organosilicon compounds |
Refractive Index (nD) | 1.4267 | Characteristic value for identification and purity assessment |
Hydrolytic Sensitivity | 4 (scale 0-8) | Indicates no reaction with water under neutral conditions |
The trimethylsilylmethyl substituents exert profound and interconnected electronic and steric influences on the amine center. Electronically, the silicon atoms exhibit σ-donor characteristics through hyperconjugation, whereby the filled Si-C σ-orbitals donate electron density into the adjacent carbon atoms and toward the nitrogen center. This donation substantially enhances the basicity of the nitrogen lone pair relative to standard secondary aliphatic amines like dimethylamine. Consequently, the compound demonstrates significantly increased nucleophilicity at nitrogen, though this reactivity is tempered by steric constraints [3] [5].
Sterically, the three methyl groups on each silicon atom create a substantial molecular volume around the nitrogen atom. The trimethylsilyl groups possess a conical effective bulk quantified by Tolman's cone angle, estimated at approximately 118° per group. With two such groups attached via methylene linkers, the nitrogen center experiences a highly shielded environment. This steric protection manifests in several ways: (1) suppression of protonation kinetics despite enhanced thermodynamic basicity; (2) kinetic stabilization against oxidation and electrophilic attack; and (3) constrained access to the nitrogen lone pair, rendering it a poor nucleophile toward sterically demanding electrophiles. The methylene bridges (--CH₂--) provide limited flexibility, insufficient to fully alleviate the steric congestion imposed by the proximate trimethylsilyl moieties [3] [5].
The pKₐ of the conjugate acid is predicted at 9.81 ± 0.20, reflecting this electronic enhancement of basicity relative to typical aliphatic secondary amines (pKₐ ~11 for dimethylamine), though the steric bulk prevents full realization of the electronic potential. This delicate balance between electronic donation and steric hindrance defines the compound's unique reactivity profile, positioning it between highly reactive amines and completely shielded silylamines like hexamethyldisilazane [5].
Bis(trimethylsilylmethyl)amine presents as a colorless liquid at room temperature with a characteristic boiling point of 171-175°C at atmospheric pressure and a density of 0.786 g/cm³. Its relatively low density compared to water (0.786 g/cm³) is typical of organosilicon compounds. The compound exhibits a refractive index of 1.4267, providing a useful parameter for identification and purity assessment [3] [5].
Solubility behavior reflects its substantial hydrophobic character due to the hydrocarbon-rich exterior. It demonstrates excellent solubility in nonpolar organic solvents including alkanes (hexane, pentane), aromatics (benzene, toluene), chlorinated solvents (dichloromethane, chloroform), and ethereal solvents (diethyl ether, THF). Conversely, it exhibits limited miscibility with polar protic solvents like water and alcohols, consistent with its classification as hydrolytically stable (rated 4 on a scale where 0 is extremely sensitive and 8 is inert). This stability toward neutral water is a critical differentiator from chlorosilanes and aminosilanes with N-H functionality [3] [5].
Thermal stability is noteworthy, with no decomposition observed below 150°C under inert atmospheres. The compound exhibits a flash point of 33-59.6°C, classifying it as flammable. Reactivity centers primarily on the nitrogen atom, which can undergo protonation, alkylation, and complexation with Lewis acids. However, the sterically encumbered environment significantly retards these reactions compared to less hindered amines. The silicon-methyl bonds remain inert toward nucleophiles under standard conditions, but may undergo cleavage with strong electrophiles (e.g., anhydrous HCl) at elevated temperatures. A notable reaction involves its use as a precursor for lithiated reagents via deprotonation with organolithium bases, generating sterically hindered amides useful in organic synthesis [3] [5].
Bis(trimethylsilylmethyl)amine occupies a distinct structural niche within the broader family of silylamines, differing significantly from prominent analogues like hexamethyldisilazane (HMDS, [(CH₃)₃Si]₂NH) in both geometry and reactivity:
Table 2: Comparative Analysis of Key Silylamines
Property | Bis(trimethylsilylmethyl)amine | Hexamethyldisilazane (HMDS) | Bis(trimethylsilyl)amine |
---|---|---|---|
Molecular Formula | C₈H₂₃NSi₂ | C₆H₁₉NSi₂ | C₆H₁₉NSi₂ |
Central Nitrogen | Secondary amine (R₂NH) | Secondary amine (R₂NH) | Secondary amine (R₂NH) |
Linkage to Si | Si-CH₂-N | Si-N (direct) | Si-N (direct) |
Molecular Weight (g/mol) | 189.45 | 161.39 | 161.39 |
Boiling Point (°C) | 171-175 | 126 | 126 |
Steric Environment | Extremely hindered | Moderately hindered | Moderately hindered |
Hydrolytic Sensitivity | Low (stable to neutral H₂O) | Moderate (slow hydrolysis) | Moderate (slow hydrolysis) |
Basicity (pKₐ BH⁺) | ~9.8 (predicted) | ~14 (measured) | ~14 (measured) |
Primary Applications | Ligand/Synthetic precursor | Silylating agent/base precursor | Silylating agent/base precursor |
Structural Comparison: Unlike hexamethyldisilazane which features direct Si-N bonds and a planar, conjugated Si-N-Si system, bis(trimethylsilylmethyl)amine incorporates methylene bridges (Si-CH₂-N). This structural difference profoundly impacts molecular geometry: (1) The Si-N distance is effectively increased through the sp³ carbon spacer; (2) The nitrogen lone pair exhibits greater basicity due to diminished pπ-dπ backbonding from silicon; (3) Conformational flexibility increases, though the effective steric shielding remains substantial due to the proximity of the trimethylsilyl groups to the nitrogen atom [1] [3] [5].
Steric and Electronic Effects: While both compounds feature nitrogen flanked by two silicon-containing groups, the steric demand is significantly higher in bis(trimethylsilylmethyl)amine. The methylene groups add effective volume compared to the direct attachment in HMDS. Electronically, the inductive effect of the trimethylsilyl groups enhances nitrogen basicity in both compounds. However, the attenuation of silicon's d-orbital interaction with the nitrogen lone pair in bis(trimethylsilylmethyl)amine (due to the --CH₂-- spacer) results in stronger basicity compared to HMDS, where significant pπ-dπ delocalization decreases nitrogen electron density [1] [3] [5].
Reactivity Differences: The hydrolytic stability of bis(trimethylsilylmethyl)amine significantly exceeds that of HMDS. HMDS undergoes slow hydrolysis to hexamethyldisiloxane and ammonia upon exposure to atmospheric moisture [(CH₃)₃Si]₂NH + H₂O → [(CH₃)₃Si]₂O + NH₃. In contrast, bis(trimethylsilylmethyl)amine shows no reaction with water under neutral conditions due to the absence of the highly polarizable Si-N bond and the steric protection of the nitrogen atom. This enhanced stability facilitates handling and storage. Furthermore, as a precursor for lithium amides, deprotonation of bis(trimethylsilylmethyl)amine generates an amide anion with greater steric protection and potentially altered aggregation states in solution compared to LiHMDS, potentially influencing its performance as a non-nucleophilic base [1] [3] [5].
Synthetic Considerations: The synthesis of bis(trimethylsilylmethyl)amine typically proceeds via alkylation of ammonia with chloromethyltrimethylsilane (ClCH₂SiMe₃), differing markedly from HMDS production which involves ammonolysis of chlorotrimethylsilane (2 Me₃SiCl + 3 NH₃ → (Me₃Si)₂NH + 2 NH₄Cl). This synthetic route introduces the methylene spacers critical to its structural and chemical distinctiveness [3] [5].
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